Tdzd-8

Description

a GSK3beta inhibito

Propriétés

IUPAC Name |

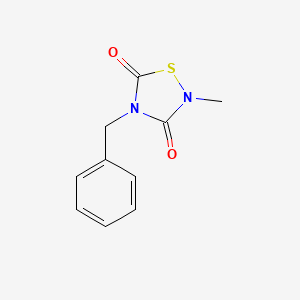

4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-11-9(13)12(10(14)15-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSJDASOXWCHPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=O)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399590 | |

| Record name | TDZD-8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327036-89-5 | |

| Record name | TDZD-8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tdzd-8: A Technical Overview of a Non-ATP-Competitive GSK-3β Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity

The compound commonly referred to as Tdzd-8 is a synthetic, cell-permeable small molecule belonging to the thiadiazolidinone class of chemicals. Its full chemical name is 4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione .[1] An alternative IUPAC name is 2-Methyl-4-(phenylmethyl)-1,2,4-thiadiazolidine-3,5-dione.[2][3][4]

Key Identifiers:

-

Molecular Weight: 222.27 g/mol [1]

Quantitative Data Summary

This compound is characterized by its selective, non-ATP-competitive inhibition of Glycogen Synthase Kinase-3β (GSK-3β). Its inhibitory activity and selectivity have been quantified in various studies.

| Parameter | Value | Target Enzyme | Notes | Source |

| IC₅₀ | 2 µM | GSK-3β | Non-ATP competitive inhibition. | [2][3][4][6][7][8][9][10] |

| IC₅₀ | >100 µM | Cdk-1/cyclin B | Demonstrates high selectivity for GSK-3β. | [2][3][4][5][6][7][9] |

| IC₅₀ | >100 µM | Casein Kinase II (CK-II) | Demonstrates high selectivity for GSK-3β. | [2][3][4][5][6][7][9] |

| IC₅₀ | >100 µM | Protein Kinase A (PKA) | Demonstrates high selectivity for GSK-3β. | [2][3][4][5][6][7][9] |

| IC₅₀ | >100 µM | Protein Kinase C (PKC) | Demonstrates high selectivity for GSK-3β. | [2][3][4][5][6][7][9] |

| In Vitro Concentration | 10 - 20 µM | Glioblastoma cell lines (GL261, A172, U373) | Used to assess anti-proliferative and pro-apoptotic effects. | [11] |

| In Vivo Dosage | 1 - 2 mg/kg | Rats (Parkinson's disease model) | Intraperitoneal (i.p.) administration. | [6] |

| In Vivo Concentration | 1 µM | Zebrafish (Alzheimer's disease model) | Administered to the water. | [12][13][14] |

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against GSK-3β and other kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human GSK-3β is used. A pre-phosphorylated peptide substrate, such as Phospho-Glycogen Synthase Peptide-2 (pGS-2), is typically employed. For selectivity profiling, other kinases (e.g., Cdk-1/cyclin B, CK-II, PKA, PKC) and their respective substrates are used.

-

Reaction Mixture: The assay is conducted in a buffer solution containing HEPES, MgCl₂, and ATP. The final reaction mixture includes the kinase, the peptide substrate, and varying concentrations of this compound dissolved in a suitable solvent like DMSO.

-

Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Detection: The amount of phosphate incorporated into the substrate is quantified. This is often achieved using a radiometric assay with [γ-³²P]ATP or a non-radioactive method such as ADP-Glo™ Kinase Assay, which measures ADP formation.

-

Data Analysis: Kinase activity is measured for each this compound concentration. The IC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation and Viability Assays

Objective: To evaluate the effect of this compound on the proliferation and viability of cancer cells.

Methodology:

-

Cell Culture: Glioblastoma cell lines (e.g., GL261, A172, U373) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are seeded in 96-well plates. After allowing the cells to adhere, they are treated with various concentrations of this compound (e.g., 20 µM) or a vehicle control (DMSO) for different time points (e.g., 24 and 48 hours).[11]

-

Proliferation Assay (BrdU Incorporation):

-

Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is added to the culture medium.[11]

-

During DNA synthesis in proliferating cells, BrdU is incorporated into the new DNA.

-

After an incubation period, cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

-

A colorimetric substrate is added, and the absorbance is measured to quantify cell proliferation.[11]

-

-

Viability Assay (MTT Assay):

-

The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.

-

Mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

-

The formazan crystals are solubilized, and the absorbance is measured to determine the number of viable cells.[11]

-

In Vivo Animal Studies (Zebrafish Model of Alzheimer's Disease)

Objective: To assess the neuroprotective effects of this compound in an in vivo model of Alzheimer's disease.

Methodology:

-

Animal Model: Adult zebrafish are used. Alzheimer's-like pathology is induced by exposure to okadaic acid (OKA), a protein phosphatase 2A inhibitor that leads to hyperphosphorylation of Tau protein.[12][14]

-

Experimental Groups: Fish are divided into several groups: a control group, a group treated with this compound only (e.g., 1 µM), a group treated with OKA only (e.g., 100 nM), and a group co-treated with this compound and OKA.[13][14]

-

Treatment Administration: this compound and OKA are administered directly to the fish water for a specified duration.

-

Behavioral Analysis: Cognitive function is assessed using behavioral tests such as the T-maze for spatial memory.

-

Biochemical Analysis:

-

Following the treatment period, the telencephalon region of the zebrafish brain is dissected.[12]

-

Tissue lysates are prepared for Western blot analysis to measure the levels of key proteins.

-

Antibodies are used to detect total and phosphorylated forms of GSK-3β and Tau, as well as levels of PP2A.[12][14] The ratio of active to inactive GSK-3β is a key endpoint.[12][13][14]

-

Signaling Pathways and Mechanisms of Action

This compound exerts its effects primarily through the inhibition of GSK-3β, a critical kinase involved in numerous cellular signaling pathways.

Wnt/β-Catenin Signaling Pathway

GSK-3β is a key negative regulator of the Wnt/β-catenin pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm. Stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator to regulate gene expression involved in cell proliferation and development.[1][15]

PI3K/Akt/GSK-3β Signaling Pathway

The PI3K/Akt pathway is a pro-survival signaling cascade. Upon activation by growth factors, PI3K generates PIP3, which in turn activates Akt (also known as Protein Kinase B). Activated Akt phosphorylates GSK-3β at Serine 9, which inhibits its kinase activity.[3][15] this compound acts downstream of Akt, directly inhibiting GSK-3β. This inhibition prevents the pro-apoptotic signals that are often mediated by active GSK-3β, such as the phosphorylation and subsequent degradation of anti-apoptotic proteins and the activation of pro-apoptotic factors like Bax.[15]

Experimental Workflow for In Vivo Neuroprotection Study

The following diagram outlines a typical workflow for assessing the neuroprotective efficacy of this compound in an animal model of neurodegenerative disease.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Inhibition of Glioblastoma Growth by the Thiadiazolidinone Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSK‐3β inhibitor TDZD‐8 reduces neonatal hypoxic‐ischemic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound | GSK-3 | TargetMol [targetmol.com]

- 9. TDZD 8 | GSK-3 Inhibitors: R&D Systems [rndsystems.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. The GSK3β inhibitor, this compound, rescues cognition in a zebrafish model of okadaic acid-induced Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The GSK3β inhibitor, this compound, rescues cognition in a zebrafish model of okadaic acid-induced Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Tdzd-8 and the Wnt Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the small molecule Tdzd-8 and its significant role as a modulator of the canonical Wnt signaling pathway. This compound, a thiadiazolidinone derivative, functions as a potent and selective, non-ATP competitive inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a pivotal negative regulator of the Wnt cascade. By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation, nuclear translocation, and the activation of Wnt target gene transcription. This guide details the mechanism of action of this compound, provides in-depth experimental protocols for its characterization, summarizes key quantitative data, and presents visual representations of the signaling pathway and experimental workflows.

Introduction to this compound and the Wnt Signaling Pathway

The Wnt signaling pathway is a crucial and highly conserved signal transduction pathway that plays a fundamental role in embryonic development, tissue homeostasis, and regeneration. Dysregulation of this pathway is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. The canonical Wnt pathway is characterized by the regulation of the transcriptional co-activator β-catenin.

In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and GSK-3β, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor initiates a signaling cascade that leads to the disassembly of the destruction complex and the inhibition of GSK-3β activity. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.

This compound (4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione) has emerged as a valuable research tool and a potential therapeutic lead due to its specific inhibition of GSK-3β. Its non-ATP competitive mechanism of action offers a distinct advantage in terms of selectivity. This guide will delve into the technical details of this compound's interaction with the Wnt signaling pathway.

Mechanism of Action of this compound

This compound is a selective inhibitor of GSK-3β with a reported IC50 of 2 μM.[1][2] Unlike many kinase inhibitors that compete with ATP for binding to the active site, this compound is a non-ATP competitive inhibitor.[2] This mode of inhibition contributes to its high selectivity for GSK-3β over other kinases such as Cdk-1/cyclin B, CK-II, PKA, and PKC, for which the IC50 values are greater than 100 μM.[1][2]

The inhibition of GSK-3β by this compound disrupts the phosphorylation of β-catenin within the destruction complex. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, stabilized β-catenin translocates to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes like Axin2 and LEF1.

Tideglusib, a derivative of this compound, has been developed with improved bioavailability and has undergone clinical trials for various conditions, including Alzheimer's disease.[3][4][5] Like its parent compound, Tideglusib functions as a non-ATP competitive inhibitor of GSK-3β.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound and its derivative, Tideglusib.

| Compound | Target | IC50 | Assay Conditions | Reference |

| This compound | GSK-3β | 2 μM | In vitro kinase assay | [1][2] |

| This compound | Cdk-1/cyclin B | >100 μM | In vitro kinase assay | [1][2] |

| This compound | CK-II | >100 μM | In vitro kinase assay | [1][2] |

| This compound | PKA | >100 μM | In vitro kinase assay | [1][2] |

| This compound | PKC | >100 μM | In vitro kinase assay | [1][2] |

| Tideglusib | GSK-3α | 908 nM | Z'-LYTE molecular assay | [6] |

| Tideglusib | GSK-3β | 502 nM | Z'-LYTE molecular assay | [6] |

| Compound | Cell Line | Experiment | Concentration | Observed Effect | Reference |

| This compound | GL261 glioblastoma cells | Proliferation Assay | 20 μM | Significant decrease in proliferation after 24 and 48 hours. | [7] |

| This compound | GL261 glioblastoma cells | Apoptosis Assay (TUNEL) | 20 μM | Significant increase in the number of apoptotic cells. | [7] |

| Tideglusib | SH-SY5Y neuroblastoma cells | Western Blot | 25 μM | ~2.62-fold increase in phosphorylated GSK-3β (Ser9), indicating inhibition. | [8] |

| Tideglusib | Human Dental Pulp Stem Cells | RT-PCR | Not specified | Significant upregulation of the Wnt target gene AXIN2. | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in the Wnt signaling pathway.

GSK-3β Kinase Assay

This protocol is a representative method for determining the in vitro inhibitory activity of this compound on GSK-3β.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)

-

This compound (or Tideglusib) dissolved in DMSO

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase assay buffer.

-

Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of recombinant GSK-3β enzyme (e.g., 0.6 ng/µL) to each well.[9]

-

Incubate for 10-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 2 µL of a mixture containing the GSK-3β substrate peptide and ATP.

-

Incubate the reaction for a defined period (e.g., 45-60 minutes) at 30°C.[3][9]

-

Stop the reaction and detect the amount of ADP produced using a commercial kit like ADP-Glo™, following the manufacturer's instructions.

-

Measure luminescence using a luminometer.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for β-catenin Accumulation

This protocol describes how to assess the effect of this compound on the stabilization of β-catenin in cultured cells.

Materials:

-

Cell line of interest (e.g., HEK293T, SH-SY5Y)

-

This compound dissolved in DMSO

-

Cell culture medium

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-β-catenin, anti-phospho-GSK-3β (Ser9), anti-GSK-3β, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 6, 12, or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-β-catenin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize the β-catenin signal to the loading control.

TCF/LEF Luciferase Reporter Assay

This assay measures the transcriptional activity of the canonical Wnt pathway.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

A control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash)

-

A constitutively active Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

This compound dissolved in DMSO

-

Dual-luciferase reporter assay system

-

96-well plates

Procedure:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with the TCF/LEF reporter plasmid (or FOPFlash control) and the Renilla luciferase plasmid using a suitable transfection reagent.

-

After 24 hours, treat the cells with different concentrations of this compound or DMSO. Wnt3a conditioned media or LiCl can be used as positive controls for pathway activation.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[10]

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of reporter activity by dividing the normalized luciferase activity of this compound-treated cells by that of the DMSO-treated cells.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on GSK-3β.

Experimental Workflow: Western Blot for β-catenin

Caption: Workflow for assessing β-catenin stabilization by Western blot.

Experimental Workflow: TCF/LEF Luciferase Reporter Assay

Caption: Workflow for TCF/LEF luciferase reporter assay to measure Wnt pathway activation.

Conclusion

This compound and its derivatives represent powerful tools for investigating the intricacies of the Wnt signaling pathway and hold promise for therapeutic applications in diseases characterized by aberrant Wnt signaling. Their specific, non-ATP competitive inhibition of GSK-3β provides a means to activate the canonical Wnt pathway with a degree of selectivity. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore the therapeutic potential of modulating this critical signaling cascade. As research in this area continues, a deeper understanding of the downstream effects and potential off-target activities of this compound will be crucial for its translation into clinical applications.

References

- 1. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. A Selective GSK3β Inhibitor, Tideglusib, Decreases Intermittent Access and Binge Ethanol Self‐Administration in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tideglusib, a Non-ATP Competitive Inhibitor of GSK-3β as a Drug Candidate for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. bpsbioscience.com [bpsbioscience.com]

Tdzd-8: A Deep Dive into its Influence on Apoptosis and Cell Survival Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tdzd-8 (4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione) is a small molecule compound initially identified as a potent and specific, non-ATP-competitive inhibitor of Glycogen Synthase Kinase 3β (GSK-3β).[1] GSK-3β is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, inflammation, cell proliferation, and apoptosis.[2][3] Consequently, its dysregulation is implicated in a wide array of pathologies, from neurodegenerative diseases to cancer.[3][4] this compound's ability to selectively inhibit GSK-3β has made it an invaluable tool for elucidating the complex signaling networks governed by this kinase and a promising therapeutic candidate. This guide provides a comprehensive technical overview of the mechanisms by which this compound modulates critical cell survival and apoptotic pathways, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Mechanism of Action: Inhibition of GSK-3β

Unlike many kinase inhibitors that compete with ATP for the enzyme's active site, this compound acts as a non-ATP competitive inhibitor of GSK-3β.[1] This mode of action confers a higher degree of specificity for GSK-3β over other kinases.[1][5] The primary consequence of GSK-3β inhibition by this compound is the prevention of phosphorylation of its downstream substrates. A key regulatory mechanism of GSK-3β itself is inhibitory phosphorylation at the Serine 9 residue (Ser9).[2][4] Upstream kinases, such as Akt (also known as Protein Kinase B), phosphorylate GSK-3β at Ser9, leading to its inactivation. This compound can achieve a similar outcome through direct inhibition or by influencing upstream pathways that lead to this inhibitory phosphorylation.[2][4]

Quantitative Data on this compound's Efficacy and Cellular Effects

The following tables summarize the quantitative data regarding this compound's inhibitory concentration and its effects on various cellular markers related to apoptosis and cell survival.

| Parameter | Value | Kinase Target | Notes | Reference(s) |

| IC₅₀ | 2 µM | GSK-3β | Non-ATP competitive inhibition. | [1][5][6] |

| IC₅₀ | >100 µM | Cdk-1/cyclin B | Demonstrates high selectivity for GSK-3β. | [1][6] |

| IC₅₀ | >100 µM | Casein Kinase II (CK-II) | Demonstrates high selectivity for GSK-3β. | [1][6] |

| IC₅₀ | >100 µM | Protein Kinase A (PKA) | Demonstrates high selectivity for GSK-3β. | [1][6] |

| IC₅₀ | >100 µM | Protein Kinase C (PKC) | Demonstrates high selectivity for GSK-3β. | [1][6] |

| Cell Line / Model | Treatment Condition | Effect | Key Findings | Reference(s) |

| Neonatal Mice (Hypoxic-Ischemic Brain Injury) | This compound Pretreatment | Neuroprotection, Anti-apoptosis | Significantly reduced brain damage, reversed the reduction of phosphorylated Akt and GSK-3β, and suppressed the activation of cleaved caspase-3.[2][7] | [2][7] |

| GL261 Glioblastoma Cells | 20 µM this compound | Anti-proliferative, Pro-apoptotic | Decreased cell proliferation and viability, and induced apoptosis as evidenced by increased cleaved caspase-3.[8][9] The effects were associated with activation of the ERK pathway.[8][10] | [8][9][10][11] |

| A172 & U373 Glioblastoma Cells | This compound Treatment | Pro-apoptotic | Increased abundance of cleaved caspase-3, indicating induction of apoptosis.[11] | [11] |

| Rat Hippocampus (Cerebral Ischemia/Reperfusion) | This compound Administration | Neuroprotection, Anti-inflammatory, Anti-apoptotic | Caused phosphorylation (inactivation) of GSK-3β at Ser9, reduced infarct volume, and decreased markers of oxidative stress and apoptosis (cytochrome c release, caspase-9 expression).[4] | [4] |

Modulation of Cell Survival and Apoptotic Pathways

This compound exerts its influence by intersecting with major signaling cascades that determine cell fate. Its effects can be broadly categorized as either pro-survival, particularly in the context of neuroprotection, or pro-apoptotic, as observed in various cancer cell lines.

Pro-Survival Signaling: The PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling nexus for promoting cell survival, proliferation, and growth. A critical downstream target of activated Akt is GSK-3β.

-

Activation: Growth factors or survival signals activate PI3K, leading to the phosphorylation and activation of Akt.

-

GSK-3β Inactivation: Activated Akt directly phosphorylates GSK-3β at its Ser9 residue.[2] This phosphorylation event inactivates GSK-3β, preventing it from phosphorylating and thereby promoting the degradation of pro-survival factors or activating pro-apoptotic ones.

-

This compound's Role: In pathological conditions like hypoxic-ischemic brain injury, the levels of phosphorylated (active) Akt and phosphorylated (inactive) GSK-3β are often reduced, leading to increased apoptosis.[2][7] this compound treatment can reverse this reduction, restoring p-Akt and p-GSK-3β levels, which in turn suppresses downstream apoptotic signaling, such as the cleavage of caspase-3.[2][7]

Pro-Apoptotic Signaling: The ERK Pathway in Cancer

In certain cellular contexts, particularly in glioblastoma, this compound induces apoptosis through a mechanism involving the Extracellular signal-Regulated Kinase (ERK) pathway.[8][10]

-

ERK Activation: this compound treatment leads to a sustained activation (phosphorylation) of ERK1/2.[8]

-

p90RSK Activation: Activated ERK phosphorylates and activates its downstream target, p90 ribosomal S6 kinase (p90RSK).[8][10]

-

GSK-3β Inactivation: Active p90RSK then phosphorylates GSK-3β at the inhibitory Ser9 site, leading to its inactivation.[8]

-

Apoptosis Induction: While GSK-3β inactivation is typically pro-survival, in this context, the sustained activation of the ERK pathway is associated with the increased expression of pro-apoptotic genes like EGR-1 and p21, ultimately leading to diminished cell survival and apoptosis.[8][10]

Modulation of the Intrinsic Apoptotic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a primary target of this compound's modulatory effects. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[12][13]

-

Bax/Bcl-2 Ratio: The ratio of pro- to anti-apoptotic Bcl-2 family proteins is a critical determinant of cell fate. GSK-3β activity can influence this balance.

-

Mitochondrial Permeabilization: In response to apoptotic stimuli, Bax translocates to the mitochondrial outer membrane, leading to its permeabilization and the release of cytochrome c into the cytoplasm.[4]

-

Apoptosome Formation and Caspase Activation: Released cytochrome c binds to Apaf-1, triggering the formation of the apoptosome, which in turn cleaves and activates pro-caspase-9. Active caspase-9 then activates the executioner caspase, caspase-3.[4]

-

This compound's Influence: By inhibiting GSK-3β, this compound can suppress apoptosis. Studies have shown that this compound treatment reduces the activation of caspase-9 and the subsequent cleavage of caspase-3.[2][4] This anti-apoptotic effect is a cornerstone of its neuroprotective properties.[2][14] Conversely, in cancer cells, this compound treatment results in a significant increase in cleaved caspase-3, marking the execution phase of apoptosis.[8][11]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to investigate the effects of this compound. Specific parameters such as antibody dilutions, incubation times, and cell densities should be optimized for the specific cell line and experimental setup.

Western Blotting for Protein Expression and Phosphorylation

This technique is used to detect and quantify levels of specific proteins, such as p-Akt, p-GSK-3β, and cleaved caspase-3.

Methodology:

-

Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-GSK-3β (Ser9), anti-GSK-3β, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound and a vehicle control for specific time points (e.g., 24, 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection by TUNEL Staining

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Methodology:

-

Sample Preparation: Grow and treat cells on glass coverslips or prepare tissue sections on slides.

-

Fixation and Permeabilization: Fix the samples with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100 or proteinase K.

-

TUNEL Reaction: Incubate the samples with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescein-dUTP). TdT incorporates the labeled nucleotides at the 3'-hydroxyl ends of fragmented DNA.

-

Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells.

-

Imaging: Mount the coverslips or slides and visualize using a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit bright green/red fluorescence, depending on the label used.

-

Analysis: Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained) in several fields of view.

Conclusion

This compound is a powerful pharmacological tool whose effects on cell fate are highly context-dependent. Its core mechanism, the inhibition of GSK-3β, places it at the crossroads of fundamental cellular signaling pathways. In neurodegenerative models, this compound promotes cell survival by bolstering the PI3K/Akt pathway and suppressing the intrinsic apoptotic cascade, highlighting its therapeutic potential for conditions involving neuronal loss.[2][4] Conversely, in the realm of oncology, this compound can act as a pro-apoptotic agent, particularly in glioblastoma, by modulating the ERK pathway and inducing caspase activation.[8][10] This dual functionality underscores the complexity of GSK-3β signaling and solidifies this compound's role as a critical compound for both basic research and the development of novel therapeutic strategies. Further investigation into the specific upstream and downstream effectors in different cellular environments will continue to refine our understanding of this compound's intricate impact on cell survival and apoptosis.

References

- 1. selleckchem.com [selleckchem.com]

- 2. GSK‐3β inhibitor TDZD‐8 reduces neonatal hypoxic‐ischemic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Treatment with the glycogen synthase kinase-3beta inhibitor, this compound, affects transient cerebral ischemia/reperfusion injury in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | GSK-3 | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. GSK-3β inhibitor this compound reduces neonatal hypoxic-ischemic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Glioblastoma Growth by the Thiadiazolidinone Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of Glioblastoma Growth by the Thiadiazolidinone Compound this compound | PLOS One [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotection by the inhibition of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Tdzd-8 in Regulating Tau Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thiadiazolidinone derivative Tdzd-8 and its role in the regulation of tau protein phosphorylation. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of neurodegenerative disease research and drug development. This document details the mechanism of action of this compound, its effects on tau phosphorylation, and provides detailed protocols for key experimental assays.

Introduction: Tau, Phosphorylation, and Neurodegeneration

The microtubule-associated protein tau is crucial for maintaining the stability of neuronal microtubules, essential components of the axonal transport system.[1] However, in a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease, tau becomes hyperphosphorylated and aggregates into insoluble neurofibrillary tangles (NFTs).[2] This pathological hyperphosphorylation is primarily mediated by kinases, with Glycogen Synthase Kinase-3β (GSK-3β) being a major contributor to this process.[1][2] The inhibition of GSK-3β has therefore emerged as a promising therapeutic strategy to mitigate tau pathology. This compound is a specific, non-ATP competitive inhibitor of GSK-3β that has shown potential in reducing tau hyperphosphorylation.[3]

This compound: A Selective, Non-ATP Competitive Inhibitor of GSK-3β

This compound, also known as 4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione, is a cell-permeable compound that selectively inhibits GSK-3β.[4] A key feature of this compound is its non-ATP competitive mechanism of action, which means it does not compete with ATP for binding to the kinase's active site.[3][5] This characteristic can offer greater specificity compared to ATP-competitive inhibitors.

Quantitative Data on this compound Activity

The inhibitory activity and selectivity of this compound have been characterized in various studies. The following table summarizes key quantitative data related to its performance.

| Parameter | Value | Notes |

| GSK-3β IC50 | 2 µM | The half-maximal inhibitory concentration against GSK-3β.[3][6][7] |

| Selectivity | >100 µM | IC50 values for other kinases such as Cdk-1/cyclin B, CK-II, PKA, and PKC are all greater than 100 µM, indicating high selectivity for GSK-3β.[3][6] |

Signaling Pathway: this compound's Mechanism in Tau Phosphorylation Regulation

GSK-3β is a constitutively active kinase that is regulated by inhibitory phosphorylation at its Serine 9 residue (pS9-GSK-3β), primarily by the kinase Akt (Protein Kinase B). In pathological conditions, Akt activity can be reduced, leading to decreased pS9-GSK-3β and consequently, increased GSK-3β activity. This active GSK-3β then hyperphosphorylates tau at multiple sites, leading to its detachment from microtubules and subsequent aggregation. This compound directly inhibits the enzymatic activity of GSK-3β, thereby preventing the hyperphosphorylation of tau.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of this compound in regulating tau phosphorylation.

GSK-3β Kinase Activity Assay

This assay is designed to measure the direct inhibitory effect of this compound on GSK-3β enzymatic activity. A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide

-

This compound (dissolved in DMSO)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well white opaque plates

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer. Include a vehicle control (DMSO) and a no-enzyme control.

-

In a 96-well plate, add 5 µL of the this compound dilutions or controls to each well.

-

Add 10 µL of GSK-3β enzyme solution (pre-diluted in kinase assay buffer) to each well, except the no-enzyme control wells.

-

Add 10 µL of a mix of GSK-3β substrate peptide and ATP to initiate the reaction. The final concentrations should be optimized, but a starting point could be 10 µM ATP and 0.2 µg/µL substrate.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase reaction.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition of GSK-3β activity for each this compound concentration and determine the IC50 value.

Western Blotting for Phosphorylated Tau

This protocol details the detection and quantification of phosphorylated tau in cell lysates or tissue homogenates following treatment with this compound.

Materials:

-

Cell or tissue samples (treated with this compound or vehicle)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies against specific phospho-tau epitopes (e.g., p-Tau Ser199, p-Tau Ser202/Thr205 [AT8], p-Tau Thr231, p-Tau Ser396) and total tau

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells or homogenize tissues in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use antibodies specific to the phospho-tau site of interest and a separate blot for total tau as a loading control.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantification: Densitometrically quantify the bands for phosphorylated tau and normalize to the total tau levels or a housekeeping protein like GAPDH or β-actin.

Cell Viability Assay (MTT Assay)

This assay is used to assess the potential cytotoxicity of this compound on cultured cells.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the results to determine the concentration of this compound that affects cell viability.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for studying this compound's effects and the logical framework of its mechanism.

Conclusion

This compound represents a valuable tool for investigating the role of GSK-3β in tau phosphorylation and holds potential as a therapeutic agent for tauopathies. Its specific, non-ATP competitive mechanism of action makes it an attractive candidate for further preclinical and clinical development. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the efficacy of this compound and other GSK-3β inhibitors in the context of neurodegenerative diseases. Further research, particularly quantitative mass spectrometry-based proteomics, will be crucial to fully elucidate the impact of this compound on the entire tau phosphoproteome.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. Western Blot Protocol | Proteintech Group [ptglab.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Comprehensive Quantitative Profiling of Tau and Phosphorylated Tau Peptides in Cerebrospinal Fluid by Mass Spectrometry Provides New Biomarker Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound alleviates delayed neurological sequelae following acute carbon monoxide poisoning involving tau protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Tdzd-8: A Promising Small Molecule for Targeting Cancer Stem Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The cancer stem cell (CSC) hypothesis posits that a subpopulation of tumor cells with stem-like properties is responsible for tumor initiation, progression, metastasis, and resistance to conventional therapies. This has led to a paradigm shift in oncology research, with a focus on developing novel therapeutic strategies that specifically target this resilient cell population. Tdzd-8 (4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione) has emerged as a compound of interest in this field. Initially identified as a non-ATP competitive inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), this compound has demonstrated potent anti-cancer effects, particularly in the context of glioblastoma and leukemia, by impacting cancer stem cell viability and self-renewal.[1][2] This technical guide provides a comprehensive overview of this compound's potential in cancer stem cell research, summarizing key quantitative data, detailing experimental protocols, and visualizing its known mechanisms of action.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of GSK-3β, a serine/threonine kinase implicated in a wide array of cellular processes, including proliferation, apoptosis, and differentiation.[1] Unlike many kinase inhibitors that compete with ATP, this compound is a non-ATP competitive inhibitor, offering a different modality for targeting this enzyme.[1]

In cancer stem cells, particularly in glioblastoma, the effects of this compound are linked to a cascade of molecular events downstream of GSK-3β inhibition. Research has shown that this compound treatment leads to the activation of the Extracellular signal-regulated kinase (ERK) pathway. This sustained activation of ERK results in the phosphorylation and activation of p90 ribosomal S6 kinase (p90RSK), which in turn phosphorylates and inactivates GSK-3β at the Serine 9 residue.[1] This inactivation of GSK-3β is a key event that leads to the observed anti-cancer stem cell effects.[1][3]

Furthermore, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in promoting the survival of tumor cells.[1]

Effects on Cancer Stem Cell Properties

This compound has been shown to significantly impact key characteristics of cancer stem cells, most notably in glioblastoma models.

-

Inhibition of Neurosphere Formation: A hallmark of cancer stem cells is their ability to form three-dimensional spherical colonies known as neurospheres when cultured in serum-free media. Treatment with this compound has been demonstrated to inhibit the formation and expansion of these neurospheres, indicating a disruption of the self-renewal and proliferative capacity of glioblastoma stem cells.[1]

-

Induction of Apoptosis: this compound treatment leads to an increase in apoptosis in glioblastoma cells.[1] This is evidenced by an increase in the abundance of cleaved caspase-3 and a significant rise in the number of TUNEL-positive cells.[1][4]

-

Reduction of Stem Cell Markers: The expression of proteins associated with a stem-like state, such as Nestin, is reduced in glioblastoma cells following treatment with this compound.[1]

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: Inhibitory Concentrations of this compound

| Target | IC50 | Cell Line/System | Reference |

| GSK-3β | 2 µM | Enzyme Assay | [5] |

| Cdk-1/cyclin B | >100 µM | Enzyme Assay | [5] |

| CK-II | >100 µM | Enzyme Assay | [5] |

| PKA | >100 µM | Enzyme Assay | [5] |

| PKC | >100 µM | Enzyme Assay | [5] |

Table 2: Effective Concentrations of this compound in In Vitro Assays

| Assay | Cell Line | Concentration | Duration | Observed Effect | Reference |

| Proliferation (BrdU) | GL261 Glioblastoma | 20 µM | 24 and 48 h | Significant decrease in proliferation | [1] |

| Viability (MTT) | GL261 Glioblastoma | 20 µM | 24 and 48 h | Significant decrease in viability | [1] |

| Apoptosis (Caspase-3) | GL261, A172, U373 Glioblastoma | Not specified | Various | Increase in cleaved caspase-3 | [4] |

| β-catenin Upregulation | C57MG Mammary Cells | 5 µM | 30 and 90 min | Increased β-catenin expression | [2] |

Signaling Pathways in Cancer Stem Cells and the Role of this compound

Several key signaling pathways are crucial for the maintenance and survival of cancer stem cells. The primary target of this compound, GSK-3β, is a critical node in some of these pathways.

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is fundamental for both normal stem cell function and the pathobiology of many cancers, including glioblastoma.[6][7] In the "off" state of this pathway, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt ligand binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin, its translocation to the nucleus, and the activation of target genes that promote stemness and proliferation.[8][9]

By inhibiting GSK-3β, this compound is expected to mimic the "on" state of the Wnt pathway, leading to an accumulation of β-catenin. Indeed, studies have shown that this compound treatment can up-regulate β-catenin expression.[2] While this may seem counterintuitive for an anti-cancer agent, the precise role of Wnt signaling in glioblastoma stem cells is complex and context-dependent.[3][6] The anti-proliferative and pro-apoptotic effects of this compound suggest that its mechanism of action in cancer stem cells may be independent of or override the pro-tumorigenic effects of β-catenin stabilization in certain contexts.

Notch and Hedgehog Signaling

The Notch and Hedgehog signaling pathways are also critically involved in the regulation of cancer stem cell self-renewal and survival.[10][11][12] In glioblastoma, both pathways are implicated in maintaining the stem-like phenotype and contributing to therapeutic resistance.[13]

Currently, there is a lack of direct evidence from the reviewed literature detailing the specific effects of this compound on the Notch and Hedgehog signaling pathways in cancer stem cells. This represents an important area for future research to fully elucidate the therapeutic potential of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound's effects on cancer stem cells.

Neurosphere Formation Assay

This assay is used to assess the self-renewal and proliferative capacity of cancer stem cells.

Materials:

-

Cancer stem cell-compatible medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

-

This compound stock solution (dissolved in DMSO)

-

Untreated control (vehicle, e.g., DMSO)

-

Low-adhesion cell culture plates or flasks

-

Microscope with a camera

Protocol:

-

Cell Preparation: Dissociate glioblastoma neurospheres or adherent cells into a single-cell suspension.

-

Seeding: Plate the cells at a low density (e.g., 1,000 to 5,000 cells/mL) in low-adhesion plates with the appropriate cancer stem cell medium.

-

Treatment: Add this compound to the desired final concentrations (e.g., a dose-response from 1 µM to 50 µM). Include a vehicle-only control.

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 7-14 days.

-

Quantification: Count the number of neurospheres formed in each well under a microscope. A neurosphere is typically defined as a floating cluster of cells with a diameter greater than 50 µm.

-

Analysis: Compare the number and size of neurospheres in the this compound-treated groups to the control group.

MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values of the treated wells to the control wells to determine the percentage of cell viability.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)

-

Cell lysis buffer

-

Assay buffer

-

96-well black plates

-

Fluorometer

Protocol:

-

Cell Culture and Treatment: Culture cells and treat with this compound or a vehicle control for the desired duration to induce apoptosis.

-

Cell Lysis: Harvest the cells and lyse them using the provided cell lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Assay Reaction: In a 96-well black plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate and assay buffer.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

-

Analysis: Compare the fluorescence intensity of the this compound-treated samples to the control to determine the fold-increase in caspase-3 activity.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and buffers)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

-

Fluorescence microscope or flow cytometer

Protocol:

-

Cell Preparation and Fixation: Culture cells on coverslips or in chamber slides, treat with this compound, and then fix the cells with the fixation solution.

-

Permeabilization: Permeabilize the cells to allow the TdT enzyme to access the nuclear DNA.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains the TdT enzyme and labeled dUTPs. The TdT enzyme will incorporate the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

-

Washing: Wash the cells to remove unincorporated nucleotides.

-

Detection: Visualize the labeled cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. Alternatively, the percentage of apoptotic cells can be quantified using flow cytometry.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for targeting cancer stem cells, particularly in glioblastoma. Its ability to inhibit GSK-3β and subsequently disrupt key cellular processes such as proliferation and survival, while inducing apoptosis, underscores its potential. The inhibition of neurosphere formation provides strong evidence for its activity against the self-renewing cancer stem cell population.

However, further research is needed to fully elucidate its mechanism of action and therapeutic potential. Key areas for future investigation include:

-

Elucidating the role of Wnt/β-catenin signaling: While this compound is known to inhibit GSK-3β, the precise consequences of this on the Wnt/β-catenin pathway in cancer stem cells and its contribution to the overall anti-cancer effect need to be further investigated.

-

Investigating effects on Notch and Hedgehog pathways: The impact of this compound on these other critical cancer stem cell signaling pathways remains unknown and warrants exploration.

-

In vivo studies: While some in vivo data exists, more extensive preclinical studies in various cancer stem cell-driven tumor models are necessary to evaluate the efficacy, toxicity, and optimal dosing of this compound.

-

Combination therapies: Investigating the synergistic effects of this compound with standard chemotherapies or other targeted therapies could lead to more effective treatment strategies for aggressive cancers.

References

- 1. Inhibition of Glioblastoma Growth by the Thiadiazolidinone Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid and selective death of leukemia stem and progenitor cells induced by the compound 4-benzyl, 2-methyl, 1,2,4-thiadiazolidine, 3,5 dione (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Glioblastoma stem cells and Wnt signaling pathway: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. β-Catenin Signalling in Glioblastoma Multiforme and Glioma-Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Notch signaling regulates metabolic heterogeneity in glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hedgehog signaling regulates the development and treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hedgehog signaling sensitizes Glioma stem cells to endogenous nano-irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Sonic Hedgehog and Notch Pathways Enhances Sensitivity of CD133+ Glioma Stem Cells to Temozolomide Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Inhibition of Notch Signaling in Glioblastoma Targets Cancer Stem Cells via an Endothelial Cell Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the pharmacokinetics and pharmacodynamics of Tdzd-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tdzd-8 (4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione) is a non-ATP competitive inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase implicated in a diverse array of cellular processes. Dysregulation of GSK-3β activity is associated with the pathophysiology of numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. This compound has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of GSK-3β and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling pathways it modulates.

Pharmacokinetics

Limited publicly available data exists on the full ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound. However, key pharmacokinetic parameters have been reported in preclinical studies.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Administration Route | Source |

| Half-life (t½) | 120 minutes | Not Specified | Not Specified | [1] |

| Blood-Brain Barrier Permeability | Implied | Rat/Mouse | Intraperitoneal | [2][3] |

Pharmacodynamics

This compound exerts its biological effects primarily through the inhibition of GSK-3β. This inhibition is non-ATP competitive, indicating that this compound binds to an allosteric site on the enzyme rather than the ATP-binding pocket.

Table 2: In Vitro and In Vivo Pharmacodynamic Effects of this compound

| Parameter | Effect | Model System | Concentration/Dose | Source |

| GSK-3β Inhibition (IC50) | 2 µM | In vitro kinase assay | 2 µM | [4] |

| GSK-3β Phosphorylation (Ser9) | Increased | Rat hippocampus (in vivo) | 0.1 - 3 mg/kg (dose-dependent) | [5] |

| Akt Phosphorylation | Increased | Mouse brain (in vivo) | 5 mg/kg | [2] |

| ERK1/2 Phosphorylation | Increased | Glioblastoma cells (in vitro) | Not specified | [1] |

| Cleaved Caspase-3 | Decreased | Mouse brain (in vivo) | 5 mg/kg | [2] |

| Tumor Volume Reduction | 84% reduction | Glioblastoma mouse model | Not specified | [6] |

| Infarct Volume Reduction | Significant reduction | Neonatal hypoxic-ischemic mouse model | 5 mg/kg | [7] |

Signaling Pathways Modulated by this compound

This compound's inhibition of GSK-3β leads to the modulation of several key signaling pathways critical for cell survival, proliferation, and inflammation.

1. The Akt/GSK-3β Signaling Pathway:

Under normal physiological conditions, Akt (Protein Kinase B) phosphorylates GSK-3β at Serine 9, leading to its inactivation. In pathological states such as hypoxic-ischemic injury, Akt activity is reduced, leading to the activation of GSK-3β and subsequent pro-apoptotic signaling. This compound directly inhibits GSK-3β, mimicking the effect of Akt-mediated phosphorylation and promoting cell survival.[2]

2. The ERK Signaling Pathway:

In glioblastoma cells, this compound has been shown to activate the Extracellular signal-regulated kinase (ERK) pathway. This activation leads to a cascade of events, including the phosphorylation of p90 ribosomal S6 kinase (p90RSK), which in turn can phosphorylate and inactivate GSK-3β. This suggests an indirect mechanism for GSK-3β inhibition by this compound in certain contexts.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments involving this compound.

Neonatal Hypoxic-Ischemic Brain Injury Model in Mice

This model is used to study the neuroprotective effects of this compound.

Protocol Details:

-

Animals: Postnatal day 7 (P7) mouse pups of either sex are used.[7]

-

This compound Administration: this compound is dissolved in a vehicle solution (e.g., 5% DMSO and 5% Tween-80 in 0.9% saline) and administered via intraperitoneal (i.p.) injection at a dose of 5 mg/kg body weight, 20 minutes prior to the induction of ischemia.[2]

-

Surgical Procedure: Pups are anesthetized, and the left common carotid artery is ligated.

-

Hypoxia: Following a recovery period, the pups are placed in a hypoxic chamber containing 8% oxygen and 92% nitrogen for a specified duration.

-

Post-Hypoxia Analysis: At various time points post-hypoxia, brains are harvested for analysis.

-

Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Western Blotting: Brain tissue is homogenized and protein lysates are subjected to Western blotting to analyze the expression and phosphorylation status of key proteins (e.g., Akt, GSK-3β, cleaved caspase-3).

-

Immunohistochemistry: Brain sections are stained with specific antibodies to identify markers of apoptosis (e.g., cleaved caspase-3) and neuronal or glial cells.

-

Glioblastoma Xenograft Model in Mice

This model is used to assess the anti-tumor efficacy of this compound.

Protocol Details:

-

Cell Culture: Murine glioblastoma cell lines (e.g., GL261) are cultured under standard conditions.

-

Animal Implantation: A specific number of glioblastoma cells (e.g., 1 x 10^5 cells) are stereotactically injected into the brains of adult mice.[6]

-

This compound Treatment: this compound is administered to the mice, typically via i.p. injection, at a specified dose and frequency.

-

Tumor Growth Monitoring: Tumor growth is monitored using techniques such as magnetic resonance imaging (MRI) or bioluminescence imaging (if cells are engineered to express luciferase).

-

Endpoint Analysis: At the end of the study, tumors are excised for histological and immunohistochemical analysis to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay or cleaved caspase-3 staining).

Western Blotting

Protocol Details:

-

Protein Extraction: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.

-

p-Akt (Ser473): 1:1000 dilution in 5% BSA/TBST, overnight at 4°C.[8]

-

Total Akt: Dilution as per manufacturer's recommendation.

-

p-GSK-3β (Ser9): Dilution as per manufacturer's recommendation.

-

Total GSK-3β: Dilution as per manufacturer's recommendation.

-

Cleaved Caspase-3: Dilution as per manufacturer's recommendation.

-

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunohistochemistry

Protocol Details:

-

Tissue Preparation: Tissues are fixed in formalin and embedded in paraffin. Sections are cut and mounted on slides.

-

Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).

-

Blocking: Endogenous peroxidase activity is quenched with hydrogen peroxide, and non-specific binding is blocked with a serum-based blocking solution.

-

Primary Antibody Incubation: Sections are incubated with the primary antibody.

-

Cleaved Caspase-3: Dilution as per manufacturer's recommendation (e.g., ready-to-use formats are available).[9]

-

-

Secondary Antibody and Detection: A polymer-based detection system with an HRP-conjugated secondary antibody is used, followed by visualization with a chromogen such as diaminobenzidine (DAB).

-

Counterstaining: Sections are counterstained with hematoxylin to visualize nuclei.

-

Dehydration and Mounting: Sections are dehydrated, cleared, and mounted with a coverslip.

Conclusion

This compound is a potent and specific inhibitor of GSK-3β with demonstrated efficacy in preclinical models of neurological and oncological diseases. Its ability to modulate the Akt/GSK-3β and ERK signaling pathways underscores its therapeutic potential. While further studies are needed to fully elucidate its pharmacokinetic profile, the existing data provides a strong foundation for its continued investigation as a lead compound in drug development. The detailed experimental protocols provided in this guide are intended to facilitate further research into the multifaceted pharmacology of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. GSK‐3β inhibitor TDZD‐8 reduces neonatal hypoxic‐ischemic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycogen Synthase Kinase 3 Inhibitors in the Next Horizon for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Glioblastoma Growth by the Thiadiazolidinone Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSK-3β inhibitor this compound reduces neonatal hypoxic-ischemic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. IHCeasy Cleaved Caspase 3 Ready-To-Use IHC Kit KHC2513 | Proteintech [ptglab.com]

Tdzd-8's effect on cellular models of Alzheimer's disease

An In-depth Technical Guide to the Effects of TDZD-8 on Cellular Models of Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs). A key kinase implicated in both pathologies is Glycogen Synthase Kinase 3β (GSK-3β). Its overactivity is a central hub in AD pathogenesis, contributing to tau hyperphosphorylation, increased Aβ production, and neuroinflammation.[1][2] this compound (4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione) is a selective, non-ATP-competitive inhibitor of GSK-3β that has emerged as a significant pharmacological tool and a potential therapeutic candidate.[3][4] This document provides a comprehensive technical overview of the demonstrated effects of this compound in various cellular models of Alzheimer's disease, detailing its mechanism of action, impact on key pathological hallmarks, and relevant experimental protocols.

Core Mechanism of Action: GSK-3β Inhibition

This compound is a member of the thiadiazolidinone (TDZD) family, the first class of non-ATP competitive GSK-3 inhibitors to be reported.[2] Unlike inhibitors that compete with ATP for the kinase's active site, this compound binds to a hydrophobic, allosteric pocket of GSK-3β, stabilizing the enzyme in its inactive conformation.[4][5] This non-competitive mechanism offers a higher degree of selectivity and may reduce off-target effects common with ATP-competitive inhibitors.[1][6]

The primary mechanism of GSK-3β inactivation by this compound involves promoting the inhibitory phosphorylation of GSK-3β at the Serine 9 (Ser9) residue.[7][8][9] This phosphorylation event, often mediated by upstream kinases like Akt (Protein Kinase B), prevents the enzyme from phosphorylating its downstream targets, including tau protein.[2][8]

Quantitative Effects of this compound in Cellular Models

The efficacy of this compound has been quantified across various cellular and preclinical models, demonstrating its potential to mitigate key aspects of AD pathology.

Table 1: Effect of this compound on Tau Phosphorylation and GSK-3β Activity

| Model System | Insult/Condition | This compound Concentration | Outcome Metric | Result | Reference(s) |

| Zebrafish | Okadaic Acid (100 nM) | 1 µM | pTau (Ser199) Expression | Significant Decrease | [3][10][11] |

| Zebrafish | Okadaic Acid (100 nM) | 1 µM | Ratio of active:inactive GSK-3β | Significant Decrease | [3][10][11] |

| Rat Hippocampus | Ischemia/Reperfusion | 1 mg/kg | p-GSK-3β (Ser9) Levels | Marked Increase (Inactivation) | [7][9] |

| Neonatal Mouse | Hypoxia-Ischemia | Pretreatment | p-GSK-3β/GSK-3β Ratio | Increased from 0.36 to 0.69 | [8] |

| Human Neuroblastoma Cells | --- | --- | IC50 for GSK-3β | 2 µM | [10] |

Table 2: Neuroprotective and Anti-inflammatory Effects of this compound

| Model System | Insult/Condition | This compound Concentration | Outcome Metric | Result | Reference(s) |

| Zebrafish | Okadaic Acid (100 nM) | 1 µM | Mortality Rate | Significant Reduction | [10][11] |

| Rat Hippocampus | Ischemia/Reperfusion | 1 mg/kg | Infarct Volume | Significant Reduction | [9] |